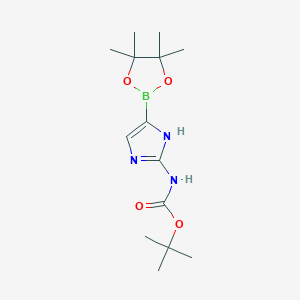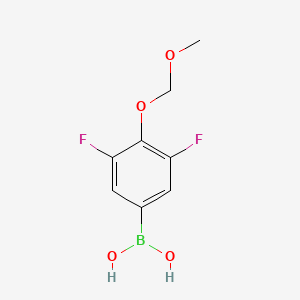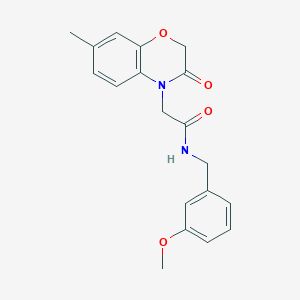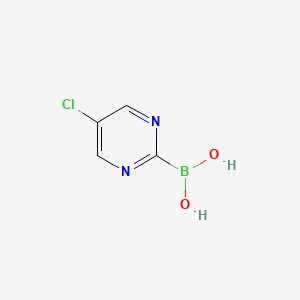![molecular formula C22H21FN2O5S B12503991 N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-Fluorphenyl)sulfonyl]-N,N~2~-bis(4-Methoxyphenyl)glycinamid ist eine chemische Verbindung mit der Summenformel C15H15FN2O4S. Sie zeichnet sich durch das Vorhandensein einer Fluorphenylgruppe, einer Sulfonylgruppe und zweier Methoxyphenylgruppen aus, die an ein Glycinamid-Rückgrat gebunden sind.
Vorbereitungsmethoden
Die Synthese von N2-[(4-Fluorphenyl)sulfonyl]-N,N~2~-bis(4-Methoxyphenyl)glycinamid umfasst in der Regel mehrere Schritte, darunter die Einführung der Fluorphenyl- und Methoxyphenylgruppen, gefolgt von der Bildung der Sulfonyl- und Glycinamid-Einheiten. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber übliche Methoden umfassen:
Nucleophile Substitutionsreaktionen: zur Einführung der Fluorphenylgruppe.
Sulfonierungsreaktionen: zum Anbringen der Sulfonylgruppe.
Amidierungsreaktionen: zur Bildung des Glycinamid-Rückgrats.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen zur Steigerung der Effizienz umfassen.
Analyse Chemischer Reaktionen
N~2~-[(4-Fluorphenyl)sulfonyl]-N,N~2~-bis(4-Methoxyphenyl)glycinamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid oder Thiol umwandeln.
Substitution: Die Methoxyphenylgruppen können je nach verwendeten Reagenzien und Bedingungen elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-Fluorphenyl)sulfonyl]-N,N~2~-bis(4-Methoxyphenyl)glycinamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition, Proteinbindung und zellulären Assays verwendet werden.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N2-[(4-Fluorphenyl)sulfonyl]-N,N~2~-bis(4-Methoxyphenyl)glycinamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Proteinen. Die Fluorphenyl- und Methoxyphenylgruppen können die Bindungsaffinität und Spezifität verbessern, während die Sulfonylgruppe an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen kann. Das Glycinamid-Rückgrat sorgt für strukturelle Stabilität und Flexibilität, wodurch die Verbindung Konformationen annehmen kann, die ihre biologische Aktivität fördern.
Wirkmechanismus
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. The glycinamide backbone provides structural stability and flexibility, allowing the compound to adopt conformations that facilitate its biological activity.
Vergleich Mit ähnlichen Verbindungen
N~2~-[(4-Fluorphenyl)sulfonyl]-N,N~2~-bis(4-Methoxyphenyl)glycinamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- N~2~-[(4-Fluorphenyl)sulfonyl]-N~2~-(4-Methoxyphenyl)-N-[2-(Trifluormethyl)phenyl]glycinamid
- N~2~-Benzyl-N~2~-[(4-Fluorphenyl)sulfonyl]-N~1~-(2-Methoxyphenyl)glycinamid
- N~2~-(4-Fluorphenyl)-N~2~-[(4-Methoxyphenyl)sulfonyl]-N-[2-(Methylsulfanyl)phenyl]glycinamid
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in den Substituenten, die an das Glycinamid-Rückgrat gebunden sind. Die einzigartige Kombination aus Fluorphenyl-, Sulfonyl- und Methoxyphenylgruppen in N2-[(4-Fluorphenyl)sulfonyl]-N,N~2~-bis(4-Methoxyphenyl)glycinamid trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei.
Eigenschaften
Molekularformel |
C22H21FN2O5S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H21FN2O5S/c1-29-19-9-5-17(6-10-19)24-22(26)15-25(18-7-11-20(30-2)12-8-18)31(27,28)21-13-3-16(23)4-14-21/h3-14H,15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
PFNVRCXHNLRTLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B12503909.png)
![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)



![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)



![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)
